Diethyl 2-butan-2-ylidenepropanedioate
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Overview
Description
Diethyl 2-butan-2-ylidenepropanedioate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid and is often used in organic synthesis due to its reactive nature. This compound is known for its role in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-butan-2-ylidenepropanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Typically, a strong base such as sodium ethoxide is used to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-butan-2-ylidenepropanedioate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium ethoxide (NaOEt) and nucleophiles such as alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile involved .
Scientific Research Applications
Diethyl 2-butan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-butan-2-ylidenepropanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Diethyl 2-butan-2-ylidenepropanedioate can be compared with other similar compounds such as diethyl malonate and diethyl isopropylidenemalonate. While all these compounds share a common malonate backbone, this compound is unique due to its specific alkylidene substitution, which imparts distinct reactivity and properties .
List of Similar Compounds
- Diethyl malonate
- Diethyl isopropylidenemalonate
- Diethyl ethylidenemalonate
Properties
CAS No. |
41589-39-3 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-butan-2-ylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h5-7H2,1-4H3 |
InChI Key |
JVJLPIVLUUSKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
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